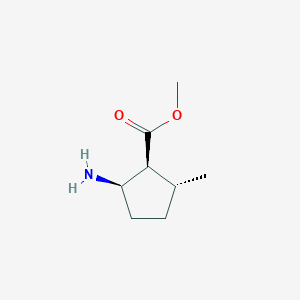
methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both enantiomers of the compound . The reaction involves the use of specific catalysts and conditions to selectively produce the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate: Another enantiomer with similar properties but different stereochemistry.
(1S,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate: A compound with a similar cyclopentane structure but different functional groups.
Uniqueness
Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
767260-87-7 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5-3-4-6(9)7(5)8(10)11-2/h5-7H,3-4,9H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
BXFHFLNPTDKXAM-QYNIQEEDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H]1C(=O)OC)N |
Kanonische SMILES |
CC1CCC(C1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


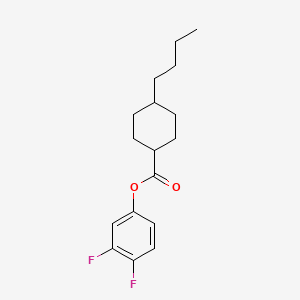
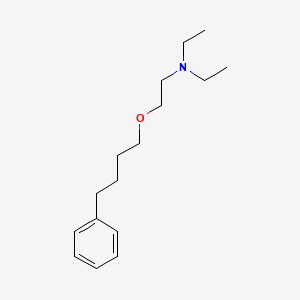
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
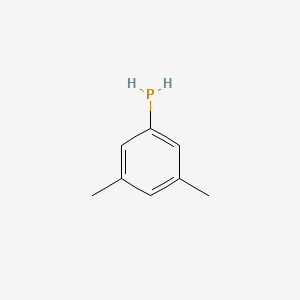

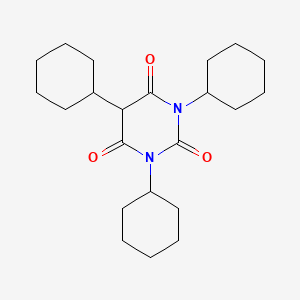


![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
